
3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazolin-4(3H)-ones are a class of organic compounds that have been the subject of much research due to their wide range of biological activities .
Synthesis Analysis
An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-ones typically includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered aromatic rings .Chemical Reactions Analysis
In the synthesis of quinazolin-4(3H)-ones, a variety of 2-aryl (heteroaryl) quinazolin-4(3H)-one, 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one and 3-phenyl-2H-1,2,4-benzo thiadiazine-1,1-dioxide derivatives were obtained with a yield of up to 98% .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-ones can vary widely depending on the specific substituents attached to the quinazoline core .Aplicaciones Científicas De Investigación
Synthetic Methodologies
Quinazoline derivatives are synthesized through various methods, offering insights into potential synthetic approaches for related compounds. For instance, Tran et al. (2005) detailed a facile synthesis of substituted 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid, which could be relevant for synthesizing compounds like 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (Tran et al., 2005).
Antimicrobial Activities
Compounds with the 1,2,4-oxadiazole ring have shown promising antimicrobial activities. Gupta et al. (2008) synthesized several 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones and screened them for antibacterial and antifungal activities, revealing potential for such derivatives to act against various pathogens (Gupta et al., 2008).
Pharmacological Evaluations
The pharmacological potential of quinazoline derivatives is also notable. Zarghi et al. (2008) explored the anticonvulsant activities of 2-substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles, demonstrating the role of such structures in binding to benzodiazepine receptors and providing a foundation for the pharmacological relevance of similar compounds (Zarghi et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminobenzoic acid", "thionyl chloride", "4-(methylthio)aniline", "sodium azide", "sodium hydride", "ethyl chloroformate", "2-amino-5-nitrobenzoic acid", "triethylamine", "acetic anhydride", "sodium acetate", "acetic acid", "sodium hydroxide", "acetonitrile", "dimethylformamide", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 4-fluorobenzylidene-2,4(1H,3H)-quinazolinedione: 4-fluorobenzaldehyde is reacted with 2-aminobenzoic acid in the presence of thionyl chloride to form 4-fluorobenzylidene-2,4(1H,3H)-quinazolinedione.", "Synthesis of 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione: 4-fluorobenzylidene-2,4(1H,3H)-quinazolinedione is reduced with sodium hydride in the presence of ethanol to form 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine: 4-(methylthio)aniline is reacted with sodium azide in the presence of triethylamine to form 4-(methylthio)phenyl azide, which is then reduced with sodium hydride in the presence of ethanol to form 4-(methylthio)aniline. 4-(Methylthio)aniline is then reacted with ethyl chloroformate in the presence of triethylamine to form 4-(methylthio)phenyl carbamate, which is then reacted with 2-amino-5-nitrobenzoic acid in the presence of acetic anhydride and sodium acetate to form 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine.", "Synthesis of 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is reacted with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine in the presence of sodium hydroxide and acetonitrile to form 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |
Número CAS |
1206992-28-0 |
Nombre del producto |
3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C24H17FN4O3S |
Peso molecular |
460.48 |
Nombre IUPAC |
3-[(4-fluorophenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17FN4O3S/c1-33-18-9-4-15(5-10-18)21-27-22(32-28-21)16-6-11-19-20(12-16)26-24(31)29(23(19)30)13-14-2-7-17(25)8-3-14/h2-12H,13H2,1H3,(H,26,31) |
Clave InChI |
GKBJPXIFYJAVCN-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




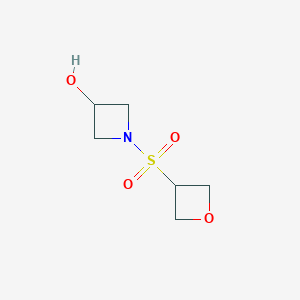



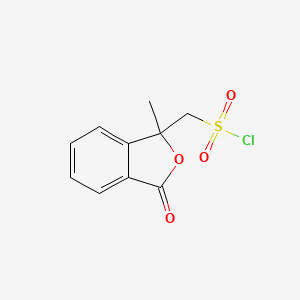
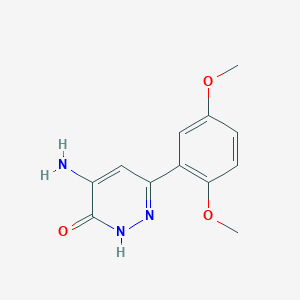

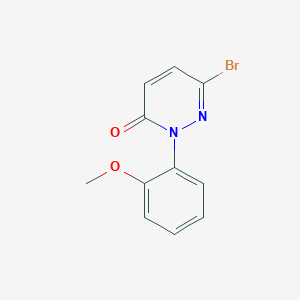
![2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2894233.png)

![2-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2894236.png)
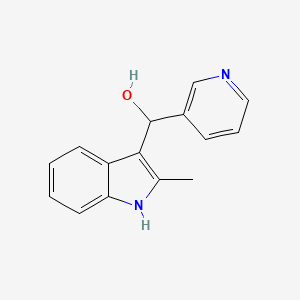
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2894243.png)